
Vedaclidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vedaclidine, also known by its IUPAC name (3S)-3-[4-(butylsulfanyl)-1,2,5-thiadiazol-3-yl]quinuclidine, is an experimental analgesic drug. It acts as a mixed agonist-antagonist at muscarinic acetylcholine receptors. This compound is a potent and selective agonist for the M1 and M4 subtypes, while it acts as an antagonist at the M2, M3, and M5 subtypes . This compound has shown promise in providing effective pain relief with a potency over three times that of morphine .
Métodos De Preparación
Industrial Production Methods: Industrial production methods for Vedaclidine are not well-documented in publicly accessible sources. Typically, such methods would involve optimization of the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: Vedaclidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can undergo reduction under specific conditions.
Substitution: The quinuclidine core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted quinuclidine derivatives.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Vedaclidine exhibits selective activity at various muscarinic receptor subtypes:
- Agonist Activity : Potent and selective for M1 and M4 subtypes.
- Antagonist Activity : Acts as an antagonist at M2, M3, and M5 subtypes.
This unique profile contributes to its analgesic effects, which are reported to be over three times more potent than morphine while exhibiting a lower risk of dependence or abuse .
Pain Management
This compound has shown significant potential in the treatment of various pain conditions:
- Neuropathic Pain : Studies indicate that this compound can produce antihyperalgesic effects in models of neuropathic pain. It has been demonstrated to reverse mechanical and thermal hyperalgesia in animal models, suggesting its utility in managing chronic pain states like neuropathy .
- Inflammatory Pain : In carrageenan-induced inflammatory pain models, this compound effectively reduced both mechanical and thermal hyperalgesia. This effect was synergistic with non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen, indicating a potential for combination therapies .
Cancer Pain Relief
Given its analgesic properties, this compound is being investigated for its role in alleviating cancer-related pain. The compound's ability to modulate muscarinic receptors may offer a novel approach to managing pain associated with malignancies .
Case Study 1: Antihyperalgesic Effects
A study published in PubMed evaluated this compound's effects on central sensitization using various pain models. The results indicated that this compound significantly reduced hyperalgesia in both formalin and capsaicin-induced pain models, supporting its potential use in clinical settings for pain management .
Case Study 2: Synergistic Analgesic Effects
Research highlighted the synergistic effects of this compound when combined with ketoprofen in inflammatory pain models. This finding suggests that this compound could enhance the efficacy of existing analgesics, providing a dual mechanism of action that may improve patient outcomes .
Comparative Analysis of Muscarinic Receptor Ligands
The following table summarizes the receptor selectivity and therapeutic applications of various muscarinic receptor ligands compared to this compound:
Compound | Receptor Selectivity | Therapeutic Application | Status |
---|---|---|---|
This compound | M1, M4 (agonist); M2, M3, M5 (antagonist) | Neuropathic & inflammatory pain | Phase II |
Xanomeline | M1 > M4 | Alzheimer's disease | Phase III |
Cevimeline | M1 | Sjogren's syndrome | Approved |
Mecanismo De Acción
Vedaclidine exerts its effects by interacting with muscarinic acetylcholine receptors. It acts as an agonist at the M1 and M4 subtypes, enhancing cholinergic signaling, and as an antagonist at the M2, M3, and M5 subtypes, inhibiting cholinergic signaling . This dual action results in effective pain relief with minimal side effects such as salivation and tremor .
Comparación Con Compuestos Similares
Aceclidine: Another muscarinic receptor agonist used in the treatment of glaucoma.
Talsaclidine: A selective M1 receptor agonist investigated for its potential in treating Alzheimer’s disease.
Comparison: Vedaclidine is unique in its mixed agonist-antagonist profile, providing a balance between efficacy and side effects. Unlike Aceclidine and Talsaclidine, which are more selective, this compound’s broader receptor activity makes it a versatile compound for pain management .
Propiedades
IUPAC Name |
3-(1-azabicyclo[2.2.2]octan-3-yl)-4-butylsulfanyl-1,2,5-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3S2/c1-2-3-8-17-13-12(14-18-15-13)11-9-16-6-4-10(11)5-7-16/h10-11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZPXVURFDJHGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NSN=C1C2CN3CCC2CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.